Cas no 95093-95-1 ((S)-(+)-4-(2,3-Epoxypropoxy)carbazole)
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole Chemical and Physical Properties
Names and Identifiers
-
- (S)-(+)-4-(2,3-Epoxypropoxy)carbazole
- 9H-Carbazole,4-[(2S)-2-oxiranylmethoxy]-
- (S)-4-(2,3-Epoxypropoxy)-9H-carbazole
- 4-((S)-Oxiranylmethoxy)-9H-carbazole
- (S)-(+)-4-(Oxiran-2-ylmethoxy)-9H-carbazole
- MFCD07369358
- AKOS027383402
- 95093-95-1
- (s)-4-(2-oxiranylmethoxy)carbazole
- (S)-(+)-4-(2,3-Epoxypropoxy)-carbazole
- (S)-4-(oxiranylmethoxy)-9H-carbazole
- (S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole
- (S)-(-)-4-(2,3-epoxypropoxy)carbazole
- (S)-3-(9H-Carbazol-4-yloxy)-1,2-epoxypropane
- (s)-(+)-4-(oxiranylmethoxy)carbazole
- 4-[(2S)-oxiran-2-ylmethoxy]-9H-carbazole
- 4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole
- 4-{[(2S)-OXIRAN-2-YL]METHOXY}-9H-CARBAZOLE
- 4-[(2S)-2-Oxiranylmethoxy]-9H-carbazole
- (S)-4-Oxiranylmethoxy-9H-carbazole
- SCHEMBL1351843
- 4-[(2S)-oxiranylmethoxy]-9H-carbazole
- SVWKIGRDISDRLO-JTQLQIEISA-N
- (s)-4-(2,3-epoxypropoxy)carbazole
- (s)-(+)-4-(oxiranylmethoxy)-carbazole
-
- MDL: MFCD07369358
- Inchi: 1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1
- InChI Key: SVWKIGRDISDRLO-JTQLQIEISA-N
- SMILES: O1C[C@H]1COC1=CC=CC2=C1C1C=CC=CC=1N2
Computed Properties
- Exact Mass: 239.094628657g/mol
- Monoisotopic Mass: 239.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 37.6Ų
Experimental Properties
- Density: 1.327
- Melting Point: 158-160°C
- Boiling Point: 464.9°C at 760 mmHg
- Flash Point: 166.4°C
- Refractive Index: 1.729
- Solubility: DMSO (Slightly), Methanol (Slightly, Heated), Pyridine (Slightly)
- PSA: 37.55000
- LogP: 3.09870
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:-20?°C Freezer
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E589260-50mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 50mg |
$ 92.00 | 2023-09-07 | ||
| TRC | E589260-100mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 100mg |
$ 138.00 | 2023-09-07 | ||
| TRC | E589260-250mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 250mg |
$ 316.00 | 2023-09-07 | ||
| TRC | E589260-500mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 500mg |
$603.00 | 2023-05-18 | ||
| TRC | E589260-1g |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 1g |
$ 950.00 | 2022-06-05 | ||
| abcr | AB237628-1 g |
(S)-4-(2,3-Epoxypropoxy)-9H-carbazole; . |
95093-95-1 | 1 g |
€665.00 | 2023-07-20 | ||
| TRC | E589260-1000mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 1g |
$1091.00 | 2023-05-18 | ||
| A2B Chem LLC | AC71207-50mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 50mg |
$163.00 | 2024-07-18 | ||
| A2B Chem LLC | AC71207-100mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 100mg |
$200.00 | 2024-07-18 | ||
| A2B Chem LLC | AC71207-250mg |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole |
95093-95-1 | 250mg |
$288.00 | 2024-07-18 |
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole Suppliers
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole Related Literature
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on (S)-(+)-4-(2,3-Epoxypropoxy)carbazole
Comprehensive Overview of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole (CAS No. 95093-95-1)
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole is a chiral epoxy derivative of carbazole, a heterocyclic aromatic organic compound. This compound, identified by CAS No. 95093-95-1, has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and potential applications. The (S)-(+)-enantiomer is particularly notable for its stereospecific interactions, making it a valuable building block in asymmetric synthesis and drug development.
The epoxypropoxy moiety in this compound introduces reactivity that is exploited in polymerization reactions and cross-linking applications. Researchers are increasingly interested in its role in designing advanced polymeric materials, such as epoxy resins and coatings, which align with the growing demand for sustainable and high-performance materials. The carbazole core, known for its electron-rich nature, contributes to the compound's utility in organic electronics, including OLEDs and photovoltaic devices, a hot topic in renewable energy discussions.
In the pharmaceutical sector, (S)-(+)-4-(2,3-Epoxypropoxy)carbazole is investigated for its potential as a precursor in the synthesis of bioactive molecules. Its chirality is critical for developing enantiomerically pure drugs, addressing the industry's focus on precision medicine. Recent studies highlight its relevance in targeting neurodegenerative diseases and cancer therapeutics, topics frequently searched in academic and medical databases.
From a synthetic chemistry perspective, the compound's epoxide ring offers versatile reactivity, enabling ring-opening reactions with nucleophiles like amines and thiols. This property is leveraged in creating functionalized carbazole derivatives, which are pivotal in medicinal chemistry and material science. The (S)-(+)-configuration further enhances selectivity in these reactions, a key consideration for researchers optimizing synthetic routes.
Environmental and regulatory trends have also influenced the study of CAS No. 95093-95-1. With increasing emphasis on green chemistry, efforts are underway to develop eco-friendly synthesis methods for this compound, minimizing waste and hazardous byproducts. This aligns with global searches for “sustainable chemical synthesis” and “green solvents”, reflecting broader societal concerns about environmental impact.
Analytical characterization of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole typically involves techniques like HPLC, NMR, and mass spectrometry to confirm purity and enantiomeric excess. These methods are frequently discussed in forums and publications, as quality control remains a priority for industrial and academic users. The compound’s stability under various conditions is another area of active research, particularly for storage and transportation logistics.
In summary, (S)-(+)-4-(2,3-Epoxypropoxy)carbazole (95093-95-1) bridges multiple disciplines, from advanced materials to life sciences. Its chirality, reactivity, and functional versatility make it a compound of enduring interest, resonating with contemporary scientific and industrial priorities. As research progresses, its applications are likely to expand, further solidifying its role in innovation-driven fields.
95093-95-1 ((S)-(+)-4-(2,3-Epoxypropoxy)carbazole) Related Products
- 1276477-91-8(1,3-Bis(9H-carbazol-4-yloxy)-2-propanol(Carvedilol Impurity))
- 35308-87-3(4-(oxiran-2-ylmethoxy)-1H-indole)
- 51997-51-4(4-(2,3-Epoxypropoxy)carbazole)
- 137578-52-0(2,3-dihydro-7H-1,4-Dioxino[2,3-e]indole-2-methanol)
- 95093-96-2((R)-(-)-4-(2,3-Epoxypropoxy)carbazole)
- 61545-39-9(1H-Indole, 6-methyl-4-(oxiranylmethoxy)-)
- 927812-50-8(2-(1H-indol-4-yloxy)-1,3-Propanediol)
- 123119-89-1(3-(9H-Carbazol-4-yloxy)-1,2-propanediol)
- 61212-32-6(3-(1H-indol-4-yloxy)-1,2-Propanediol)
- 145679-40-9((R)-5-Oxiranylmethoxyquinoline)